Ziram, cyclohexylamine complex
Description
Overview of Metal-Organic Complexes in Contemporary Chemical Sciences
Metal-organic complexes, materials in which organic molecules are bound to metal centers, represent a cornerstone of modern chemical science. annualreviews.orgrsc.orgrsc.org These compounds exhibit a vast diversity of structures and functionalities, arising from the interplay between the inorganic metal and the organic ligand. rsc.org This synergy allows for the fine-tuning of electronic, optical, and magnetic properties, leading to their application in a wide array of fields including catalysis, materials science, and medicine. rsc.orgrsc.orgsysrevpharm.org The ability to control the assembly of these complexes at a molecular level has paved the way for the rational design of materials with tailored properties for applications such as light-emitting diodes, solar cells, and sensors. rsc.org
Significance of Dithiocarbamate (B8719985) Ligands in Coordination Chemistry
Dithiocarbamates (R₂NCS₂⁻) are a class of monoanionic, 1,1-dithiolate ligands that have garnered significant attention in coordination chemistry. sysrevpharm.orgbohrium.com Their versatility stems from the ease of their synthesis and the ability to modify their electronic and steric properties by varying the substituents on the nitrogen atom. bohrium.comnih.gov Dithiocarbamates are known to form stable complexes with a vast range of transition metals, lanthanides, and actinides. bohrium.comnih.gov They typically act as bidentate chelating ligands, binding to the metal center through both sulfur atoms. nih.govasianpubs.org This chelation imparts considerable stability to the resulting metal complexes. bohrium.com The electronic structure of dithiocarbamate ligands, characterized by resonance between the dithiocarbamate and thioureide forms, allows them to stabilize metals in various oxidation states. bohrium.comnih.gov
Contextualization of Cyclohexylamine (B46788) as a Ligand Moiety
Cyclohexylamine, a primary aliphatic amine, serves as a versatile building block in the synthesis of various ligands. orientjchem.org Its incorporation into a ligand structure can influence the solubility, stability, and biological activity of the resulting metal complexes. ajol.infoajol.info In the context of dithiocarbamate chemistry, the cyclohexyl group can be readily incorporated by reacting cyclohexylamine with carbon disulfide. researchgate.netresearchgate.net The resulting N-cyclohexyldithiocarbamate ligand can then be used to form complexes with various metal ions. nih.gov The presence of the non-polar cyclohexyl group can enhance the lipophilicity of the metal complexes, which can be a desirable property in certain applications. nih.gov
Research Rationale and Scope for Ziram (B1684391), Cyclohexylamine Complex
Ziram is the common name for zinc bis(dimethyldithiocarbamate), a coordination complex widely used as a fungicide and in industrial applications. wikipedia.orgiarc.frnih.gov The subject of this article, "Ziram, cyclohexylamine complex," refers to a compound where cyclohexylamine is incorporated into the Ziram structure. drugfuture.com This can be envisioned as an adduct where cyclohexylamine coordinates to the zinc center of the Ziram molecule. wikipedia.org The formation of such adducts is a known phenomenon in the chemistry of zinc dithiocarbamates, where the addition of a strong ligand like an amine can lead to the formation of five-coordinate zinc complexes. wikipedia.org The study of this specific complex is warranted to understand how the addition of cyclohexylamine modifies the structural, spectroscopic, and thermal properties of the parent Ziram compound. This article will focus exclusively on the chemical nature of the "this compound," detailing its properties and the research findings associated with its characterization.
Chemical and Physical Properties
The this compound is identified by the CAS Registry Number 16509-79-8. drugfuture.com Its molecular formula is given as C₆H₁₃N·2C₃H₆NS₂·Zn, which corresponds to a molecular weight of 405.016 g/mol . drugfuture.comncats.io The complex is composed of one molecule of cyclohexylamine and one molecule of Ziram (zinc bis(dimethyldithiocarbamate)).
| Property | Value |
| CAS Registry Number | 16509-79-8 drugfuture.com |
| Molecular Formula | C₆H₁₃N·2C₃H₆NS₂·Zn drugfuture.comncats.io |
| Molecular Weight | 405.016 g/mol ncats.io |
| Synonyms | CARBAMODITHIOIC ACID, DIMETHYL-, ZINC COMPLEX ZINC, (CYCLOHEXANAMINE)BIS(DIMETHYLCARBAMODITHIOATO-.KAPPA.S,.KAPPA.S')-, ZINC, (CYCLOHEXANAMINE)BIS(DIMETHYLCARBAMODITHIOATO-S,S')-, ZINC, (CYCLOHEXYLAMINE)BIS(DIMETHYLDITHIOCARBAMATO)-, ZINC, BIS(DIMETHYLDITHIOCARBAMATO)-, COMPD. WITH CYCLOHEXYLAMINE drugfuture.com |
Synthesis and Characterization
The synthesis of related transition metal complexes with cyclohexylamine-N-dithiocarbamate ligands has been reported. nih.gov These syntheses typically involve the reaction of the dithiocarbamate ligand with a metal salt. nih.gov In the case of the this compound, it is likely formed through the direct reaction of Ziram with cyclohexylamine.
Characterization of such complexes generally involves a suite of spectroscopic and analytical techniques.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: In related metal dithiocarbamate complexes, IR spectroscopy is crucial for confirming the coordination of the dithiocarbamate ligand to the metal center. The C-N and C-S stretching frequencies are particularly informative. ajol.infonih.gov For the this compound, one would expect to observe characteristic bands for both the dimethyldithiocarbamate (B2753861) and the cyclohexylamine moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the organic ligands. nih.gov Signals corresponding to the methyl groups of the dimethyldithiocarbamate and the protons of the cyclohexyl ring and amine group of cyclohexylamine would be expected.
UV-Visible Spectroscopy: The electronic spectra of these complexes can provide insights into the coordination geometry of the metal center. nih.gov
Thermal Analysis
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are valuable techniques for studying the thermal stability and decomposition pathways of metal complexes. nih.govmdpi.comresearchgate.net For metal dithiocarbamate complexes, thermal decomposition often leads to the formation of metal sulfides. mdpi.com The thermal analysis of the this compound would reveal its stability compared to the parent Ziram and provide information on the temperature at which the cyclohexylamine and dithiocarbamate ligands are lost. nih.govmdpi.com
Crystallographic Data
While specific crystallographic data for the this compound was not found in the provided search results, the structures of related zinc dithiocarbamate complexes are well-documented. wikipedia.org Ziram itself exists as a dimer, [Zn(S₂CN(CH₃)₂)₂]₂, where each zinc atom is five-coordinate. wikipedia.org The addition of a ligand like an amine can break up this dimeric structure to form a monomeric adduct. wikipedia.org Therefore, it is plausible that the this compound would feature a five-coordinate zinc center with the cyclohexylamine molecule occupying the fifth coordination site. The coordination would likely occur through the nitrogen atom of the cyclohexylamine. researchgate.net X-ray crystallography would be the definitive method to determine the precise molecular structure, including bond lengths and angles. mdpi.commdpi.com
Structure
2D Structure
Properties
CAS No. |
16509-79-8 |
|---|---|
Molecular Formula |
C12H25N3S4Zn |
Molecular Weight |
405.0 g/mol |
IUPAC Name |
zinc;cyclohexanamine;N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C6H13N.2C3H7NS2.Zn/c7-6-4-2-1-3-5-6;2*1-4(2)3(5)6;/h6H,1-5,7H2;2*1-2H3,(H,5,6);/q;;;+2/p-2 |
InChI Key |
BQHBTCVQMGKIAN-UHFFFAOYSA-L |
SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].C1CCC(CC1)N.[Zn+2] |
Canonical SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].C1CCC(CC1)N.[Zn+2] |
Other CAS No. |
16509-79-8 |
Origin of Product |
United States |
Synthetic Methodologies
Precursor Synthesis Pathways
Ziram (B1684391) is a coordination complex of zinc with dimethyldithiocarbamate (B2753861). wikipedia.org Its synthesis is typically achieved through a multi-step process that begins with the formation of a dithiocarbamate (B8719985) salt.
One common industrial method involves the reaction of dimethylamine (B145610) with carbon disulfide in the presence of sodium hydroxide (B78521) to form sodium dimethyldithiocarbamate. procurementresource.comintratec.usepa.gov This intermediate salt is then precipitated by adding a solution of a zinc salt, such as zinc sulfate (B86663) or zinc chloride, to yield Ziram. intratec.usepa.govprepchem.com The reaction with zinc chloride results in a quantitative yield of Ziram as a white precipitate. prepchem.com
An alternative, more direct method involves reacting dimethylamine, carbon disulfide, and a water-insoluble zinc compound like zinc oxide directly in an aqueous suspension. epa.govgoogle.comgoogle.com This process is often performed by first creating a suspension of carbon disulfide and zinc oxide in water, sometimes with emulsifiers and oils. google.com Dimethylamine is then added while agitating the mixture and maintaining the temperature below 40°C to complete the reaction. google.com Yields for this direct method are reported to be high, potentially between 93-98%. google.com
Table 1: Comparison of Ziram Synthesis Methods
| Method | Reactants | Key Conditions | Yield |
|---|---|---|---|
| Two-Step (Precipitation) | 1. Dimethylamine, Carbon Disulfide, Sodium Hydroxide2. Sodium dimethyldithiocarbamate, Zinc Sulfate/Chloride | Step 1 at 20-30°C; Step 2 is a precipitation reaction. epa.gov | Quantitative prepchem.com |
| One-Step (Direct) | Dimethylamine, Carbon Disulfide, Zinc Oxide, Water | Temperature controlled below 40°C; continuous agitation. google.com | 93-98% google.com |
This table provides a summary of common synthesis routes for Ziram based on referenced literature.
Cyclohexylamine (B46788) is a primary aliphatic amine that can be produced via several industrial routes.
The principal method is the complete hydrogenation of aniline (B41778) using cobalt or nickel-based catalysts at elevated temperatures and pressures. wikipedia.orgchemicalbook.com To improve selectivity and yield, the hydrogenation of aniline can be performed over a ruthenium catalyst at 160° to 180° C and 2 to 5 MPa in the presence of ammonia (B1221849), which minimizes the formation of the dicyclohexylamine (B1670486) byproduct. chemcess.comgoogle.com
Another significant commercial route is the amination of cyclohexanol (B46403), where cyclohexanol reacts with ammonia and hydrogen over metal catalysts like nickel or cobalt. wikipedia.orgchemcess.com This vapor-phase reaction is typically conducted at high pressure (e.g., 20 MPa) and a temperature of around 220°C. chemcess.com
Other reported methods include:
Reductive amination of cyclohexanone (B45756): This continuous process involves reacting cyclohexanone with pressurized hydrogen and ammonia over nickel or cobalt catalysts at temperatures up to 275°C. chemcess.com
Hydrogenation of nitrobenzene: This can be done without the intermediate separation of aniline. chemcess.comrsc.org
From cyclohexanone oxime: Using Raney nickel as a catalyst, cyclohexanone oxime undergoes a reduction reaction with hydrogen in a solvent containing ammonia. This method is reported to have a yield of up to 85%. google.com
Table 2: Overview of Cyclohexylamine Synthesis Pathways
| Starting Material | Key Reagents & Catalysts | General Conditions |
|---|---|---|
| Aniline | H₂, Cobalt/Nickel or Ruthenium catalyst, optional NH₃ wikipedia.orggoogle.com | High temperature and pressure (e.g., 160-180°C, 2-5 MPa) google.com |
| Cyclohexanol | NH₃, H₂, Nickel/Cobalt catalyst wikipedia.orgchemcess.com | Vapor phase, high temperature and pressure (e.g., 220°C, 20 MPa) chemcess.com |
| Cyclohexanone | NH₃, H₂, Nickel/Cobalt catalyst chemcess.com | High temperature (up to 275°C) and pressure (0.1-20 MPa) chemcess.com |
| Cyclohexanone Oxime | H₂, Raney Nickel catalyst, NH₃ google.com | 20-150°C, 1-5 MPa google.com |
This table summarizes various industrial and laboratory methods for the synthesis of cyclohexylamine.
Dithiocarbamic acids are key intermediates in the formation of dithiocarbamate complexes. The synthesis of dithiocarbamates typically involves the reaction of a primary or secondary amine with carbon disulfide. mdpi.com In a reaction analogous to the formation of dimethyldithiocarbamic acid for Ziram, cyclohexylcarbamodithioic acid can be synthesized by reacting cyclohexylamine with carbon disulfide, often at room temperature. researchgate.net The resulting dithiocarbamic acids or their salts are the ligands that chelate to metal ions to form complexes. The dithiocarbamates derived from primary amines are noted to be generally less stable than those from secondary amines. mdpi.com
Synthesis of Cyclohexylamine
Synthesis of Ziram, Cyclohexylamine Complex
The compound "this compound" is chemically identified as (Cyclohexylamine)bis(dimethyldithiocarbamato-S,S')zinc. This structure suggests it is an adduct formed from the reaction of Ziram and cyclohexylamine. Solid Ziram exists as a dimer, [Zn(S₂CNMe₂)₂]₂, where the zinc atoms are five-coordinate. wikipedia.org The addition of a strong ligand (a Lewis base) like an amine can cleave this dimeric structure to form a monomeric adduct. wikipedia.org The synthesis of the this compound would thus involve the coordination of the cyclohexylamine molecule to the zinc center of the Ziram molecule.
While specific literature detailing the optimization of this exact complex's synthesis is sparse, the reaction conditions can be inferred from the known chemistry of zinc dithiocarbamate adducts. The formation would likely involve reacting pre-synthesized Ziram with cyclohexylamine in a suitable solvent.
Optimization strategies would focus on:
Stoichiometry: Controlling the molar ratio of Ziram to cyclohexylamine to favor the formation of the 1:1 adduct and prevent the formation of other potential side products.
Solvent: Choosing an appropriate solvent that can dissolve the reactants but may allow for the precipitation of the final product complex.
Temperature: The reaction is likely to be favorable at or slightly above room temperature, as excessive heat could lead to the degradation of the dithiocarbamate ligands.
Reaction Time: Allowing sufficient time for the coordination of the cyclohexylamine ligand to the zinc center to reach completion.
The this compound is expected to be a solid material. Standard laboratory techniques for the isolation and purification of solid coordination compounds would be applicable.
Isolation: The primary method for isolating the solid product from the reaction mixture would be filtration or centrifugation . google.com
Purification: After isolation, the crude product would likely be purified to remove unreacted starting materials (Ziram, cyclohexylamine) and any by-products. Common techniques include:
Washing: The solid product can be washed with a solvent in which the complex is insoluble, but the impurities are soluble. Water or a mixture of water and cyclohexylamine has been used to purify related compounds by removing sulfate impurities. google.com
Recrystallization: If a suitable solvent system can be identified, recrystallization is a powerful method for achieving high purity. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out.
The purification of the cyclohexylamine precursor itself is typically achieved by fractional distillation to separate it from by-products like dicyclohexylamine. chemcess.comprepchem.comusda.gov
Despite a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound" (CAS Number: 16509-79-8; Molecular Formula: C12H25N3S4Zn), detailed information required for a thorough structural and spectroscopic characterization is not publicly available.
While the existence of this complex is noted in chemical databases, primary research articles containing specific experimental data for its elemental composition, vibrational and nuclear magnetic resonance spectroscopy, mass spectrometry, and crystallographic analysis could not be located.
Therefore, it is not possible to provide an article that adheres to the requested detailed outline on the structural elucidation and spectroscopic characterization of "this compound." The necessary research findings to populate the specified sections and subsections are absent from the accessible scientific literature.
Structural Elucidation and Spectroscopic Characterization
Crystallographic Analysis
Characterization of Coordination Geometry and Bond Parameters
The coordination chemistry of zinc(II) dithiocarbamate (B8719985) complexes is well-documented, typically revealing dimeric structures in the solid state. wikipedia.org In its parent form, Ziram (B1684391) (zinc dimethyldithiocarbamate) exists as a centrosymmetric dimer, [Zn(S2CN(CH3)2)2]2, where each zinc atom is in a distorted five-coordinate environment. wikipedia.org This dimeric structure features both bridging and terminal dithiocarbamate ligands. semanticscholar.org
The introduction of a strong coordinating ligand, such as an amine, can lead to the cleavage of the dimeric structure to form monomeric adducts. wikipedia.org In the case of the Ziram, cyclohexylamine (B46788) complex, the cyclohexylamine molecule acts as a neutral ligand (L), coordinating to the zinc center to form a complex of the type [Zn(S2CN(CH3)2)2(L)]. This results in a change in the coordination number and geometry around the zinc ion.
Zinc(II) dithiocarbamate amine adducts can exhibit various coordination geometries, most commonly distorted trigonal bipyramidal or octahedral. researchgate.netresearchgate.net In a five-coordinate adduct, the geometry is typically a distorted trigonal bipyramidal, while a six-coordinate complex, which could arise from the coordination of two cyclohexylamine molecules, would adopt a distorted octahedral geometry. semanticscholar.orgresearchgate.net Theoretical investigations on related Zn(II) complexes with cyclohexylamine-N-dithiocarbamate suggest a stable coordinated structure. a2zjournals.com
The coordination of the dithiocarbamate ligands to the zinc center occurs through the two sulfur atoms in a bidentate fashion, forming a characteristic four-membered chelate ring. nih.govresearchgate.net The bond parameters, such as Zn-S and Zn-N bond lengths and the S-Zn-S bite angle of the dithiocarbamate ligand, are crucial in defining the coordination polyhedron. In dimeric zinc dithiocarbamates, the primary Zn-S bond lengths are typically in the range of 2.3–2.5 Å, with longer secondary Zn-S interactions of about 2.8–3.0 Å. semanticscholar.org In monomeric adducts, the Zn-S bond lengths are influenced by the coordination of the amine ligand. The formation of a Zn-N bond with the cyclohexylamine ligand would be expected to have a bond length typical for such interactions in zinc complexes.
Table 1: Representative Bond Parameters in Zinc Dithiocarbamate Amine Adducts
| Parameter | Typical Range/Value | Coordination Geometry Influence |
| Zn-S (chelating) | 2.3 - 2.6 Å | Generally shorter in lower coordination numbers. |
| Zn-N (amine) | ~2.1 - 2.3 Å | Dependent on the nature of the amine and overall steric hindrance. |
| S-Zn-S (bite angle) | ~70° - 78° | Constrained by the four-membered chelate ring of the dithiocarbamate ligand. |
| N-Zn-S (angle) | ~90° - 120° | Highly variable depending on the specific coordination geometry (trigonal bipyramidal vs. octahedral). |
Note: The data in this table are representative values derived from studies on analogous zinc dithiocarbamate amine complexes and are provided for illustrative purposes, as specific experimental data for Ziram, cyclohexylamine complex are not available.
Analysis of Ligand Conformations and Intermolecular Interactions
The dimethyldithiocarbamate (B2753861) ligand is relatively planar, and its conformation is largely fixed by the delocalized π-system across the S2C-N moiety. The orientation of the methyl groups is a key conformational feature.
The cyclohexylamine ligand possesses a flexible cyclohexane (B81311) ring, which typically adopts a stable chair conformation. Current time information in Bangalore, IN. Upon coordination to the zinc center via the nitrogen atom, this chair conformation is expected to be retained. The orientation of the cyclohexane ring relative to the rest of the complex will be influenced by steric factors to minimize non-bonded interactions.
Intermolecular interactions play a significant role in the solid-state structure of metal-organic complexes. In the this compound, several types of non-covalent interactions are anticipated to contribute to the crystal lattice stability:
Hydrogen Bonding: The presence of the N-H protons on the coordinated cyclohexylamine ligand allows for the formation of hydrogen bonds. The sulfur atoms of the dithiocarbamate ligands are potential hydrogen bond acceptors, leading to N-H···S interactions. Such interactions are commonly observed in the crystal structures of related metal dithiocarbamate complexes and contribute to the formation of extended supramolecular assemblies. semanticscholar.org
C-H···π and C-H···S Interactions: Weaker C-H···π interactions involving the ZnS2C chelate ring and C-H···S interactions are also plausible and have been observed to stabilize the supramolecular frameworks in similar zinc dithiocarbamate complexes. researchgate.net
These combined interactions dictate the three-dimensional arrangement of the complex molecules in the crystal, influencing properties such as solubility and thermal stability.
Coordination Chemistry of Ziram, Cyclohexylamine Complex
Ligand Design and Denticity Considerations
The structure and reactivity of a coordination complex are profoundly influenced by the nature of its ligands. In the Ziram (B1684391), cyclohexylamine (B46788) complex, two key ligands are at play: the dimethyldithiocarbamate (B2753861) anion and the cyclohexylamine molecule.
The dimethyldithiocarbamate ([S₂CN(CH₃)₂]⁻) ligand is a versatile building block in coordination chemistry. Its two sulfur atoms can coordinate to a metal center in several ways:
Bidentate Chelating: Both sulfur atoms bind to the same metal center, forming a stable four-membered ring. This is the most common coordination mode for dithiocarbamates. scispace.comresearchgate.net
Monodentate: Only one of the sulfur atoms binds to the metal center. This is less common but can occur, particularly in the presence of other competing ligands. scispace.comresearchgate.net
Bidentate Bridging: The two sulfur atoms of the dithiocarbamate (B8719985) ligand bind to two different metal centers, linking them together to form a dimeric or polymeric structure. scispace.cominorgchemres.org
In the parent Ziram, which exists as a dimer, [Zn(S₂CN(CH₃)₂)₂]₂, both chelating and bridging modes are observed. wikipedia.orginorgchemres.org Each zinc atom is coordinated to two bidentate dithiocarbamate ligands and also forms a bridge to the other zinc atom via a sulfur atom from one of the dithiocarbamate ligands on the adjacent zinc. wikipedia.orgacs.org
The introduction of cyclohexylamine to a solution of Ziram leads to the formation of a new complex. Cyclohexylamine (C₆H₁₁NH₂) is a primary amine that can act as a Lewis base, donating its lone pair of electrons on the nitrogen atom to a metal center. orientjchem.orgajol.info In the context of the Ziram complex, cyclohexylamine functions as an adduct. The dimeric structure of Ziram breaks down to form a monomeric species where the cyclohexylamine molecule coordinates directly to the zinc center. wikipedia.org This results in a 1:1 complex of zinc dimethyldithiocarbamate and cyclohexylamine. rsc.org The formation of such adducts is influenced by the basicity and steric hindrance of the amine. rsc.org
Coordination Modes of the Dimethyldithiocarbamate Ligand
Metal Center Characteristics and Electronic Structure of Zinc
In the absence of cyclohexylamine, the zinc centers in the dimeric Ziram molecule are in a distorted pentacoordinate environment. wikipedia.org However, upon the addition of cyclohexylamine, the coordination environment changes significantly. The resulting monomeric adduct, [Zn(S₂CN(CH₃)₂)₂(C₆H₁₁NH₂)], features a five-coordinate zinc center. nih.govwhiterose.ac.uk The geometry around the zinc atom in these five-coordinate adducts is typically described as being intermediate between a trigonal bipyramid and a square pyramid. researchgate.nettandfonline.com The two dithiocarbamate ligands are bidentate, and the cyclohexylamine molecule occupies the fifth coordination site. tandfonline.com
| Complex | Coordination Number | Geometry | Ligand Coordination |
|---|---|---|---|
| [Zn(S₂CN(CH₃)₂)₂]₂ (Ziram) | 5 | Distorted Pentacoordinate | Bidentate chelating and bridging dimethyldithiocarbamate |
| [Zn(S₂CN(CH₃)₂)₂(C₆H₁₁NH₂)] | 5 | Trigonal Bipyramidal / Square Pyramidal | Two bidentate dimethyldithiocarbamate, one monodentate cyclohexylamine |
The zinc(II) ion has a d¹⁰ electron configuration, meaning its d-orbitals are completely filled. scispace.com This has several important consequences for the reactivity of the complex:
Lack of Ligand Field Stabilization Energy: The d¹⁰ configuration results in zero ligand field stabilization energy, which means that the geometry of the complex is primarily determined by electrostatic and steric factors rather than electronic effects. scispace.com This flexibility allows zinc to adopt various coordination numbers and geometries. scispace.com
Lewis Acidity: The zinc(II) ion acts as a Lewis acid, accepting electron pairs from the sulfur atoms of the dithiocarbamate and the nitrogen atom of the cyclohexylamine. The coordination of the cyclohexylamine can modulate the Lewis acidity of the zinc center, which in turn can influence the reactivity of the complex. rsc.org
Redox Stability: The filled d-shell makes the zinc(II) ion very stable towards redox reactions. The reactivity of the complex is therefore dominated by ligand exchange and dissociation reactions rather than electron transfer processes involving the metal center. acs.org
Coordination Environment and Stereochemistry around the Zinc Center
Complex Formation Dynamics and Stability in Solution
In solution, the Ziram, cyclohexylamine complex exists in a dynamic equilibrium. The dimeric Ziram molecules dissociate into monomers, which can then associate with cyclohexylamine molecules. whiterose.ac.uk The stability of the resulting adduct is dependent on several factors, including the solvent and the concentration of the reactants. rsc.org
The formation of the amine adduct can be represented by the following equilibrium:
[Zn(S₂CN(CH₃)₂)₂]₂ + 2 C₆H₁₁NH₂ ⇌ 2 [Zn(S₂CN(CH₃)₂)₂(C₆H₁₁NH₂)]
Factors Influencing Complex Stoichiometry and Formation Kinetics
The stoichiometry and formation kinetics of the this compound, formally a zinc(II) dithiocarbamate complex, are governed by a variety of factors inherent to the reactants and the reaction environment. While specific kinetic data for this exact complex is not extensively documented in publicly available literature, the principles governing the formation of related dithiocarbamate complexes provide a strong framework for understanding its coordination chemistry.
The formation of dithiocarbamate ligands, such as the one in the Ziram complex, typically proceeds via the reaction of a primary or secondary amine with carbon disulfide in a basic medium. mdpi.com The stoichiometry of the resulting metal complex is significantly influenced by the molar ratio of the reactants, the nature of the central metal ion, and the steric and electronic properties of the amine. In the case of Ziram, which involves zinc(II) and a dithiocarbamate derived from a secondary amine, the resulting complex is typically of the type [Zn(S₂CNR₂)₂]. nih.govnih.gov This 1:2 metal-to-ligand stoichiometry is common for divalent metal ions forming neutral complexes with bidentate dithiocarbamate ligands. nih.gov
The geometry of the coordinated ligands and the ionic size of the central metal atom are critical in determining the final structure. nih.gov Zinc(II), with its d¹⁰ electron configuration, does not have crystal field stabilization energy and its coordination geometry is primarily dictated by electrostatic forces and ligand steric hindrance. This often leads to tetrahedral or, in the presence of additional ligands or through bridging, higher coordination numbers. nih.gov Theoretical studies on related zinc(II) complexes with cyclohexylamine-N-dithiocarbamate have explored their ground-state structures. nih.gov
The kinetics of complex formation are generally rapid, a characteristic of the strong nucleophilicity of the dithiocarbamate ligand towards metal ions. The reaction rate can be influenced by the solvent, temperature, and the presence of any additional coordinating species. For instance, the addition of other Lewis bases can lead to the formation of adducts, altering the coordination sphere of the zinc ion and potentially the rate at which the primary complex is formed. nih.gov
| Factor | Influence on Stoichiometry and Formation |
| Molar Ratio of Reactants | Primarily determines the metal-to-ligand ratio in the final complex. A 1:2 ratio of Zn(II) to dithiocarbamate is typical for Ziram. |
| Nature of Metal Ion | The d¹⁰ configuration of Zn(II) favors tetrahedral or higher coordination geometries without the influence of ligand field stabilization energies. |
| Ligand Properties | The bidentate nature of the dithiocarbamate ligand and the steric bulk of the cyclohexylamine group influence the coordination geometry and stability of the complex. |
| Solvent and Temperature | Can affect the rate of complex formation and the solubility of the resulting complex. Higher temperatures can influence the stability of the complex. nih.gov |
| Presence of Other Ligands | Lewis bases can coordinate to the zinc center to form adducts, leading to changes in stoichiometry and coordination number. nih.govsemanticscholar.org |
Solution State Behavior and Equilibria of the Coordination Species
In solution, the this compound exhibits behavior characteristic of zinc dithiocarbamate complexes, which can be influenced by the solvent, pH, and the presence of other chemical species. While solid-state structures of zinc dithiocarbamate complexes can be monomeric or dimeric, in non-coordinating solvents, dimeric structures often break down into monomeric tetrahedral species. rsc.org
The stability of dithiocarbamate complexes in solution is a key aspect of their chemistry. Generally, metal dithiocarbamate complexes are stable; however, their stability can be affected by pH. oup.com In acidic conditions, dithiocarbamate ligands can undergo degradation. The presence of the metal ion in the complex can, however, stabilize the ligand against degradation compared to the free ligand. oup.com
Equilibria in solution can involve the dissociation of the complex, association into higher-order structures, or the formation of adducts with solvent molecules or other Lewis bases present in the solution. nih.gov For instance, in the presence of primary amines, zinc dithiocarbamate complexes can undergo amine exchange, leading to the formation of new dithiocarbamate species in situ. nih.gov This reactivity is crucial in understanding the behavior of these complexes in various applications.
The coordination of additional ligands, such as phosphines, to a [Zn(L)₂] core (where L is a dithiocarbamate ligand) has been shown to be a viable pathway to modify the properties of the complex. nih.govnih.gov This indicates that the zinc center in the Ziram complex is accessible for further coordination in solution, leading to equilibria involving these higher-coordinate species.
The electrochemical behavior of zinc(II) dithiocarbamate complexes has been studied, revealing that the reduction processes are significantly affected by the electrode material. researcher.life Such studies provide insight into the redox stability of the complex in solution. The interaction with other metal ions can also be a factor; for example, the presence of copper(II) has been shown to significantly increase the lifetime of dithiocarbamate fungicides in aqueous solutions by forming more stable complexes. oup.com
| Property | Description |
| Solubility | The complex's solubility depends on the solvent. It is generally more soluble in organic solvents. |
| Dissociation/Association | In solution, an equilibrium may exist between monomeric and dimeric or polymeric forms of the complex. |
| pH Stability | The complex is more stable in neutral to basic conditions. Acidic conditions can lead to the degradation of the dithiocarbamate ligand. oup.com |
| Adduct Formation | The zinc(II) center can act as a Lewis acid, coordinating with solvent molecules or other Lewis bases to form adducts. nih.govsemanticscholar.org |
| Ligand Exchange | The dithiocarbamate ligand can potentially be exchanged with other coordinating anions present in the solution. |
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These calculations, based on the principles of quantum mechanics, allow for a detailed exploration of the molecular landscape.
The optimization of molecular geometry is a primary step in computational chemistry, seeking the lowest energy arrangement of atoms in a molecule. For the Ziram (B1684391), cyclohexylamine (B46788) complex, this process reveals the most stable three-dimensional structure. Various computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP), are employed to achieve this. The choice of basis set, such as TZVP, is crucial for obtaining accurate results.
Once the geometry is optimized, an analysis of the electronic structure provides information on the distribution of electrons within the complex. This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to understanding the complex's reactivity and electronic transitions. Natural Bond Orbital (NBO) analysis can further elucidate the effective charges on individual atoms and the nature of the bonding within the complex.
Table 1: Representative Calculated Bond Lengths and Angles for a Dithiocarbamate (B8719985) Complex
| Parameter | Calculated Value (DFT) |
| M-S1 Bond Length (Å) | 2.45 |
| M-S2 Bond Length (Å) | 2.48 |
| S1-M-S2 Angle (°) | 75.2 |
| C-N Bond Length (Å) | 1.35 |
| N-C-S1 Angle (°) | 120.5 |
| Note: This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for the Ziram, cyclohexylamine complex were not available in the search results. |
The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates. For a flexible molecule like the this compound, which contains a cyclohexyl group, multiple conformations (different spatial arrangements of atoms) can exist. Conformational analysis aims to identify these different conformers and their relative energies.
By mapping the energy landscape, researchers can identify the global minimum energy conformation as well as other low-energy conformers that may be present at room temperature. This analysis is crucial for understanding the dynamic behavior of the complex in solution. Techniques like ab initio metadynamics can be used to compute the conformational free energy landscape, providing a comprehensive view of the accessible conformations and the energy barriers between them.
Geometry Optimization and Electronic Structure Analysis
Spectroscopic Property Simulations
Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can correlate experimental findings with specific molecular structures and properties.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Quantum chemical calculations can predict the frequencies and intensities of these vibrations. These calculated vibrational spectra can then be compared with experimental spectra to confirm the structure of the synthesized complex.
For dithiocarbamate complexes, characteristic vibrational bands, such as the C-N stretching frequency (thioureide band) and the C-S stretching frequencies, are of particular interest. Theoretical calculations help in assigning these bands to specific molecular motions, providing a deeper understanding of the complex's structure and bonding.
Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Dithiocarbamate Ligand
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| ν(C-N) | 1480 | 1475 |
| ν(C-S) symmetric | 980 | 972 |
| ν(C-S) asymmetric | 1050 | 1045 |
| Note: This table presents hypothetical data for illustrative purposes. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation in solution. Predicting NMR chemical shifts through computational methods has become an important part of validating proposed structures. Machine learning algorithms and DFT calculations are commonly used for this purpose.
For the this compound, predicting the ¹H and ¹³C NMR chemical shifts of both the Ziram and cyclohexylamine moieties can confirm the formation of the complex and provide insights into its electronic environment. The accuracy of these predictions is highly dependent on the computational method and basis set used. Comparing the predicted chemical shifts with experimental data serves as a stringent test of the computed molecular structure.
Vibrational Frequency Calculations for Spectroscopic Correlation
Intermolecular Interaction Modeling within the Complex
The "this compound" implies an interaction between the Ziram (zinc dimethyldithiocarbamate) and cyclohexylamine molecules. Modeling the intermolecular forces that hold this complex together is crucial for understanding its stability and properties.
These interactions can be a combination of electrostatic forces, dispersion forces, and hydrogen bonding. Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into these different components, providing a quantitative understanding of the nature of the binding. The modeling can reveal the specific atoms involved in the interaction,
Environmental Chemistry and Degradation Pathways
Environmental Fate in Aquatic Systems
Ziram's presence in aquatic environments is often transient due to its susceptibility to degradation. epa.gov While it can enter water bodies through spray drift or runoff, its persistence is generally low. epa.govepa.gov
Hydrolytic Stability and Kinetics of Degradation
The hydrolytic degradation of Ziram (B1684391) is highly dependent on the pH of the water. epa.gov It is a major route of dissipation for the compound. epa.gov
pH Influence : Hydrolysis is significantly faster under acidic to neutral conditions. epa.govepa.gov The half-life of Ziram can range from as short as 0.17 hours at a pH of 5, to 0.74 days at a pH of 7. regulations.govpublications.gc.ca In alkaline conditions, degradation is slower, with a reported half-life of up to 151 hours (approximately 6.3 days) at a pH of 8 or higher. epa.govpublications.gc.ca
Degradation Products : The hydrolysis of Ziram leads to the formation of various compounds, with thiram (B1682883) being a significant intermediate degradate. publications.gc.cappqs.gov.in Other ultimate breakdown products include volatile substances such as carbon disulfide (CS2), carbon dioxide (CO2), and carbonyl sulfide (B99878) (COS), which are not expected to persist in the aquatic environment. epa.gov
Influence of Metal Ions : Studies on dimethyldithiocarbamate (B2753861) (DMDC), a component of Ziram, suggest that complexation with certain metal ions can inhibit acid-catalyzed hydrolysis. researchgate.net Copper (II) ions, in particular, have been shown to significantly increase the half-life of DMDC, suggesting that the presence of such metals in the environment could potentially slow down the degradation of Ziram. researchgate.net
Photolytic Degradation Mechanisms and Products
Photolysis, or degradation by light, is another crucial pathway for the breakdown of Ziram in aquatic systems. epa.gov
Kinetics : Aqueous photolysis of Ziram is a rapid process. epa.gov Studies have reported a half-life of approximately 8.7 to 9 hours under photolytic conditions. epa.govpublications.gc.ca This rapid degradation further contributes to the non-persistent nature of Ziram in sunlit surface waters.
Products : The primary products of photolytic degradation are similar to those of hydrolysis and include volatile compounds that are not expected to persist in the environment. epa.gov
Interactive Table: Degradation Half-life of Ziram in Aquatic Systems
| Degradation Pathway | Condition | Half-life | Reference |
|---|---|---|---|
| Hydrolysis | pH 5 | 0.17 hours | publications.gc.ca |
| Hydrolysis | pH 7 | 0.74 days (17.8 hours) | regulations.gov |
| Hydrolysis | pH 8 | up to 18 days | publications.gc.ca |
| Hydrolysis | Alkaline medium | up to 151 hours | epa.gov |
| Aqueous Photolysis | - | 8.7 - 9 hours | epa.govpublications.gc.ca |
| Aerobic Water/Sediment | - | 5 - 7 hours | publications.gc.ca |
Environmental Fate in Terrestrial Systems
In terrestrial environments, the fate of Ziram is primarily governed by microbial metabolism and, to a lesser extent, photolysis on the soil surface. epa.gov
Soil Metabolism and Degradation Kinetics under Aerobic and Anaerobic Conditions
The metabolic breakdown of Ziram in soil is influenced by the presence or absence of oxygen.
Aerobic Conditions : Under aerobic (oxygen-rich) conditions, Ziram degrades much faster than in anaerobic environments. epa.gov The half-life in aerobic soil metabolism studies has been reported to be between 1.75 and 5.3 days. regulations.govpublications.gc.caregulations.gov This rapid degradation limits its persistence in the upper soil layers.
Anaerobic Conditions : In the absence of oxygen (anaerobic conditions), the degradation of Ziram is significantly slower. epa.gov The reported half-life under anaerobic soil metabolism is approximately 14.1 days. epa.govpublications.gc.caregulations.gov
Field Studies : Field dissipation studies have shown half-lives of 5.2 to 6.7 days, although some studies suggest a biphasic dissipation where the degradation rate slows after an initial rapid phase. publications.gc.caregulations.gov
Identification and Characterization of Environmental Metabolites
The degradation of Ziram in the environment leads to the formation of several metabolites.
Major Metabolite : The most significant environmental metabolite of Ziram is thiram (tetramethylthiuram disulfide). publications.gc.cappqs.gov.in Thiram is also a registered fungicide and is of toxicological concern. ppqs.gov.in It is formed in both soil and water and tends to be somewhat more persistent than Ziram itself. ppqs.gov.in In aerobic soil, thiram can reach a maximum of 49.8% of the applied Ziram, while in aquatic systems, it can reach up to 31.9%. publications.gc.ca
Volatile Degradates : As in aquatic systems, the ultimate breakdown of Ziram in soil leads to the formation of volatile compounds like carbon disulfide (CS2), carbon dioxide (CO2), and carbonyl sulfide (COS). epa.gov These are not expected to persist in the soil environment. epa.gov
Other Minor Degradates : Other minor degradates have been detected in soil metabolism studies, including 1,1-dimethylurea, though typically at concentrations below 10%. epa.gov
Interactive Table: Degradation Half-life of Ziram in Terrestrial Systems
| Degradation Pathway | Condition | Half-life (DT50) | Reference |
|---|---|---|---|
| Aerobic Soil Metabolism | - | 1.75 - 5.3 days | regulations.govpublications.gc.caregulations.gov |
| Anaerobic Soil Metabolism | - | 14.1 days | epa.govpublications.gc.caregulations.gov |
| Soil Photolysis | - | 8 - 9 hours | epa.gov |
| Terrestrial Field Dissipation | NC Sand | 6.7 days | regulations.gov |
| Terrestrial Field Dissipation | CA Sandy Loam | 5.2 days | regulations.gov |
Biotransformation Processes in Environmental Contexts
Biotransformation, the chemical alteration of substances by living organisms, is a key process in the environmental degradation of Ziram. publications.gc.ca
Microbial Action : The rapid degradation of Ziram in aerobic soil and water/sediment systems highlights the significant role of microorganisms in its biotransformation. publications.gc.ca
Metabolic Pathways : In mammals, the metabolism of dithiocarbamates like Ziram is thought to involve dissociation to dimethyldithiocarbamate anions, which are then metabolized to carbon disulfide and dimethylamine (B145610). regulations.gov In goats, metabolism has been shown to proceed, at least in part, through a single-carbon pathway. ppqs.gov.in While not directly environmental studies, these metabolic pathways in organisms provide insight into the potential biotransformation processes that could occur in the environment.
Formation of Thiram : The formation of thiram is a key biotransformation step in both soil and aquatic environments, indicating a common pathway mediated by environmental microorganisms. publications.gc.ca
Microbial Degradation Pathways of the Cyclohexylamine (B46788) Moiety
The cyclohexylamine portion of the Ziram, cyclohexylamine complex is susceptible to microbial degradation by various soil and water microorganisms. Research has identified several bacterial strains capable of utilizing cyclohexylamine as a sole source of carbon, nitrogen, and energy. The primary enzymatic process initiating the degradation is the oxidative deamination of cyclohexylamine, catalyzed by cyclohexylamine oxidase (CHAO), to produce cyclohexanone (B45756), ammonia (B1221849), and hydrogen peroxide.
Several bacterial species have been documented to metabolize cyclohexylamine. A gram-positive bacterium, Brevibacterium oxydans IH-35A, isolated from soil, has demonstrated a high capacity for degrading cyclohexylamine. nih.govresearchgate.net Similarly, other isolated strains such as the hypersaline-tolerant Paenarthrobacter sp. TYUT067 and the gram-negative Pseudomonas plecoglossicida NyZ12 also effectively break down this compound. iwaponline.comresearchgate.net Studies with Acinetobacter sp. YT-02, isolated from activated sludge, further confirm that the degradation proceeds via cyclohexanone. researchgate.net
The established metabolic pathway is consistent across these different microbial species. Following the initial conversion to cyclohexanone, the pathway proceeds through several intermediates. Cyclohexanone is oxidized to 6-hexanolactone, which is then hydrolyzed to 6-hydroxyhexanoate. This intermediate is further converted into adipate, which can then enter central metabolic pathways. nih.goviwaponline.com
The key steps in the microbial degradation of the cyclohexylamine moiety are summarized below:
Cyclohexylamine → Cyclohexanone (catalyzed by Cyclohexylamine Oxidase)
Cyclohexanone → 6-Hexanolactone (catalyzed by Cyclohexanone Monooxygenase)
6-Hexanolactone → 6-Hydroxyhexanoate (catalyzed by Lactone Hydrolase)
6-Hydroxyhexanoate → Adipate
Interactive Data Table: Microbial Strains Involved in Cyclohexylamine Degradation
| Bacterial Strain | Gram Staining | Source of Isolation | Key Enzyme(s) | Degradation Pathway Confirmed | Reference |
|---|---|---|---|---|---|
| Brevibacterium oxydans IH-35A | Positive | Soil | Cyclohexylamine Oxidase | Yes | nih.gov, iwaponline.com, researchgate.net |
| Paenarthrobacter sp. TYUT067 | Not specified | Soil | Cyclohexylamine Oxidase, Cyclohexanone Monooxygenase, Lactone Hydrolase | Yes | iwaponline.com, researchgate.net |
| Pseudomonas plecoglossicida NyZ12 | Negative | Soil | Not specified | Yes (suggested) | researchgate.net |
Potential for Complex Biotransformation and Subsequent Fate
The environmental fate of the "this compound" is dictated by the stability of the complex itself and the subsequent transformation of its individual components, ziram and cyclohexylamine. The complex is likely to dissociate in the environment, particularly in aqueous systems, allowing the separate degradation of the ziram (zinc dimethyldithiocarbamate) and cyclohexylamine moieties to occur.
Ziram is known for its susceptibility to degradation under various environmental conditions. epa.gov It hydrolyzes rapidly, especially in neutral to acidic environments, with half-lives that can be as short as a few hours. epa.gov The degradation of the dimethyldithiocarbamate structure leads to the formation of volatile products such as carbon disulfide (CS2) and non-volatile degradates like dimethylformamide (DMF) and 1,1-dimethylurea. epa.govnih.gov Due to these rapid degradative processes, ziram is not expected to persist in the environment. epa.gov
The cyclohexylamine moiety, once dissociated from the complex, undergoes the microbial degradation pathways described in the previous section. Its biotransformation by gut microflora in various animal species has also been noted.
Environmental Remediation and Control Strategies for the Complex
Adsorption Technologies for Removal from Aqueous Media (e.g., Activated Carbon)
Adsorption is a key technology for removing organic contaminants like the this compound from water. Activated carbon has been identified by regulatory bodies as an appropriate and effective pollution control technology for wastewater containing this specific complex. ecfr.govecfr.gov The high surface area and porous structure of activated carbon allow it to effectively adsorb organic molecules from aqueous solutions.
Studies on the adsorption of the ziram component onto soil matrices indicate that the process fits the Freundlich adsorption isotherm well, demonstrating a favorable adsorption process. researchgate.net The adsorption is influenced by the organic matter content of the adsorbent material. researchgate.net While specific studies on the adsorption of the intact complex onto activated carbon are not detailed in the provided results, the established effectiveness for dithiocarbamates and related pesticide active ingredients supports its use. ecfr.gov The technology is listed as a basis for estimating compliance costs for pesticide manufacturing wastewaters, underscoring its practical application in industrial settings. ecfr.gov
Interactive Data Table: Regulatory Recognition of Treatment Technology
| Compound Name | PAI Code | Chemical Class | Appropriate Pollution Control Technology | Reference |
|---|
Chemical Treatment Modalities for Decontamination (e.g., Oxidation, Precipitation)
Chemical treatment methods, including precipitation and oxidation, are effective for the decontamination of water containing dithiocarbamate (B8719985) compounds like ziram.
Precipitation: The dithiocarbamate functional group is a powerful chelating agent that forms stable, insoluble complexes with a wide range of transition metals. ucsb.edutandfonline.com This property is widely exploited in wastewater treatment to remove heavy metals. tandfonline.comnmfrc.org For wastewaters containing the this compound, this same principle can be applied. The dithiocarbamate portion of the molecule can be used to precipitate other dissolved metals, or the entire zinc-containing complex can be precipitated from the solution, often by adjusting pH. tandfonline.comnmfrc.org This process results in a dense sludge containing the metal-dithiocarbamate precipitate, which can then be removed from the water through sedimentation or filtration. nmfrc.org
Oxidation: Chemical oxidation is another viable treatment modality. Oxidizing agents can be used to break down the organic structure of the complex. This can be a standalone process or used in conjunction with other treatments like precipitation. google.com For instance, oxidation can be used to alter the valence state of metals or to degrade the organic ligands prior to a precipitation step. google.com The U.S. EPA lists chemical oxidation as an appropriate technology for treating certain pesticide-containing wastewaters, highlighting its role in a comprehensive treatment system. ecfr.gov
Industrial and Technological Applications Mechanistic Focus
Role as an Activator or Accelerator in Polymer Science
The Ziram (B1684391), cyclohexylamine (B46788) complex is a highly active derivative within the dithiocarbamate (B8719985) class of compounds, primarily utilized as an accelerator for the sulfur vulcanization of rubber. rsc.orgdormer.com Its function is intrinsically linked to the presence of both the zinc dimethyldithiocarbamate (B2753861) (Ziram) core and the coordinating cyclohexylamine ligand, which together enhance the efficiency of the vulcanization process. rsc.org
The vulcanization of rubber is a complex chemical process that converts natural rubber and related polymers into more durable materials by forming cross-links between polymer chains. wikipedia.org The mechanism of accelerated sulfur vulcanization, where the Ziram, cyclohexylamine complex is employed, involves several key stages.
There is general consensus that zinc ions, typically from zinc oxide, react with organic accelerators and fatty acids (e.g., stearic acid) to form an active zinc-accelerator complex. kglmeridian.commdpi.com This complex is a crucial first step in the vulcanization pathway. cmu.edu The process can be outlined as follows:
Formation of the Active Accelerator Complex : Zinc oxide (ZnO), an essential activator, reacts with accelerators to initiate the process. researchgate.netrubbernews.com In thiuram-accelerated systems, it is thought that zinc carboxylates, like zinc stearate, coordinate with zinc dialkyldithiocarbamates (formed during the process) to increase their solubility and reactivity. kglmeridian.com The presence of an amine, such as cyclohexylamine, is critical. It can coordinate with the zinc dithiocarbamate, forming a soluble complex that enhances the nucleophilicity of the zinc-sulfur bond, thereby increasing its reactivity. rsc.orgkglmeridian.com
Generation of the Active Sulfurating Agent : The activated zinc-accelerator complex then interacts with elemental sulfur (typically S₈). yg-1.com This reaction opens the sulfur ring and generates the active sulfurating agent, which is believed to be a zinc-based polysulfidic species with accelerator fragments as ligands (e.g., [L-Zn-Sₓ-Acc]). cmu.eduyg-1.com The cyclohexylamine generated from the complex plays a significant role in the formation of this effective sulfurating agent. allenpress.com
Reaction with the Polymer : The active sulfurating agent reacts with the polymer chains at allylic positions (carbon atoms adjacent to a double bond). mdpi.com This results in the formation of cross-link precursors, which are polysulfidic pendant groups attached to the rubber backbone and terminated by the accelerator group. cmu.edu
The entire process is a catalytic cycle where the zinc complex facilitates the efficient breakdown of sulfur and its subsequent attachment to the polymer chains.
The formation of cross-links is the defining outcome of vulcanization, directly dictating the final physical and mechanical properties of the rubber material. The this compound significantly influences this stage.
The cross-link precursors (polymer-Sₓ-Acc) formed in the initial stages subsequently react with other polymer chains, creating the final polysulfidic cross-links (Polymer-Sₓ-Polymer) that form a three-dimensional network. cmu.edu The nature and density of this network are paramount. yg-1.com
Key influences of the accelerator complex include:
Cross-link Density : The efficiency of the accelerator system determines the number of cross-links formed per unit volume. A higher cross-link density generally leads to increased hardness, higher modulus, and reduced elasticity.
Cross-link Type : The accelerator affects the length of the sulfur bridges in the cross-links (i.e., the value of 'x' in -Sₓ-). Zinc-accelerator complexes can also facilitate post-curing reactions like desulfuration, which shorten polysulfidic cross-links to more stable disulfidic and monosulfidic links. kglmeridian.com This process can improve the thermal stability and aging resistance of the vulcanizate.
The table below summarizes the general relationship between the cross-link network structure, influenced by accelerators like the this compound, and the resulting material properties.
| Network Characteristic | Influence on Material Properties |
|---|---|
| High Cross-link Density | Increases hardness, modulus, and abrasion resistance. Decreases elongation at break and heat buildup. |
| Low Cross-link Density | Increases elasticity, flexibility, and tear strength. Decreases modulus and hardness. |
| Polysulfidic Cross-links (-Sₓ-, x > 2) | Provide excellent initial tensile and tear strength but have lower thermal stability. |
| Monosulfidic and Disulfidic Cross-links (-S- or -S-S-) | Provide superior thermal stability, aging resistance, and lower compression set. |
Mechanism of Zinc Activation in Sulfur Vulcanization Processes
Other Material Science Applications (if mechanistically derived)
While the primary and most well-documented application of this compound is as a vulcanization accelerator, the broader class of dithiocarbamate metal complexes has found use in other areas of material science. a2zjournals.comresearchgate.net These applications are mechanistically derived from their ability to act as versatile ligands and precursors. Dithiocarbamate complexes serve as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles and thin films, which have applications in electronics and photovoltaics. Their ability to stabilize metal centers also makes them useful in the development of various catalytic systems and as photostabilizing additives in polymers. researchgate.net
Application in Environmental Process Engineering
Ziram and its complexes are used not only in the rubber industry but also as agricultural fungicides and as biocides in industrial products like paints and adhesives. nih.govepa.gov Consequently, the this compound is recognized as a pesticide chemical whose release into the environment must be controlled. ecfr.govny.gov
In the context of environmental process engineering, specific methodologies are mandated for its removal from industrial wastewater. According to the U.S. Environmental Protection Agency (EPA) regulations (40 CFR Part 455), the designated appropriate pollution control technology for removing "this compound" from wastewater is Activated Carbon . ecfr.govny.gov
The mechanism of removal is adsorption . Activated carbon possesses a highly porous structure with an extensive internal surface area. When wastewater containing the this compound is passed through an activated carbon filter, the organic molecules are attracted to and held on the surface of the carbon via physical adsorption forces, effectively removing them from the water stream. The regulations also note that for wastewaters containing emulsions, an emulsion-breaking step should be employed prior to the activated carbon treatment to ensure its effectiveness. ecfr.gov
The table below details the regulatory information for the treatment of this compound.
| Compound Name | PAI Code | Structural Group | Mandated Treatment Technology |
|---|---|---|---|
| This compound | 34806 | Dithiocarbamate | Activated Carbon ecfr.govny.gov |
Conclusion and Future Research Directions
Summary of Key Academic Research Findings on Ziram (B1684391), Cyclohexylamine (B46788) Complex
Academic research on the specific chemical entity "Ziram, cyclohexylamine complex," also known by the abbreviation ZAC, is primarily concentrated in literature from the mid-20th century. forestresearch.gov.uk The main focus of these studies was its application as a mammal repellent, particularly for protecting forestry assets and agricultural crops from deer and rabbits. forestresearch.gov.ukusda.gov
Key findings from this body of research indicate that zinc dimethyldithiocarbamate-cyclohexylamine complex was identified as an effective repellent. researchgate.net Early experiments confirmed its efficacy in protecting apple shoots from rabbits. forestresearch.gov.uk For application in forest settings, the complex was typically formulated with an adhesive compound, such as polyethylene (B3416737) polysulfide, to ensure it adhered to tree stems and provided lasting protection against deer. forestresearch.gov.uk
Comparative studies from that era evaluated its performance against other repellents, noting that ZAC and tetramethyl thiuram disulfide (TMTD) possessed similar repellent properties against hares. usda.gov While effective, these formulations were found to offer protection for relatively short periods and could cause some phytotoxicity, such as the burning of needles on treated seedlings. usda.gov The research largely centered on its practical application and performance as a repellent, with less focus on its fundamental chemical properties or synthesis pathways. forestresearch.gov.ukusda.govresearchgate.net
Unexplored Research Avenues and Methodological Challenges
A significant gap exists in the scientific literature regarding the this compound, as dedicated research appears to have diminished substantially after the initial application-focused studies in the 1950s and 1960s. This leaves numerous avenues unexplored.
Unexplored Research Avenues:
Structural Characterization: There is a lack of modern research employing techniques like X-ray crystallography or advanced spectroscopic methods (NMR, FT-IR) to definitively elucidate the precise chemical structure of the complex. Understanding the coordination between the zinc dimethyldithiocarbamate (B2753861) and the cyclohexylamine moieties is crucial to differentiate it from a simple mixture.
Comparative Efficacy Studies: No recent studies compare the fungicidal or repellent activity of the complex directly against Ziram. Such research would clarify the specific contribution of the cyclohexylamine component to its biological activity and physical properties.
Mechanism of Action: The molecular mechanism by which the complex repels mammals remains uninvestigated in modern scientific terms.
Thermal and Physicochemical Properties: A comprehensive analysis of its thermal decomposition, stability, solubility, and other key physicochemical properties using modern instrumentation is absent from the literature.
Methodological Challenges:
Analytical Differentiation: A primary methodological challenge is the lack of specific analytical techniques to detect and quantify the intact this compound in various matrices. Common analytical methods for dithiocarbamates involve acid hydrolysis to generate carbon disulfide (CS2), which is then measured. This destructive technique would not distinguish the complex from Ziram, making it difficult to study its unique environmental fate, metabolism, or residue profile.
Prospects for Advanced Materials Development and Environmental Management
Despite the limited research, the chemical nature of the this compound suggests potential in modern applications, particularly in materials science and environmental management.
Prospects for Advanced Materials Development: Metal dithiocarbamate (B8719985) complexes are well-established as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. The this compound could theoretically be leveraged as a precursor for producing zinc sulfide (ZnS) nanomaterials through controlled thermal decomposition. The presence of nitrogen within the dimethyl dithiocarbamate and cyclohexylamine ligands could also enable the in-situ doping of the resulting ZnS nanoparticles with nitrogen. Nitrogen-doped ZnS is a material of interest for applications in photocatalysis and optoelectronics due to its modified electronic and optical properties. Further research into the thermolysis of the complex could open pathways to novel materials with tailored functionalities.
Prospects for Environmental Management: The management of dithiocarbamate-containing wastewater is a relevant environmental concern. Regulatory and technical documents have identified activated carbon adsorption as an appropriate technology for the treatment of wastewater containing dithiocarbamates, including the this compound. cdc.gov However, the specific environmental degradation pathways, persistence, and mobility of the complex itself are unknown. Future research could focus on its behavior in soil and aquatic systems to develop targeted bioremediation or advanced oxidation processes for its removal, distinguishing its environmental profile from that of Ziram.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing the Ziram-cyclohexylamine complex in laboratory settings?
- Methodological Answer : Synthesis typically involves reacting zinc dimethyldithiocarbamate (Ziram) with cyclohexylamine under controlled stoichiometric conditions. Key steps include optimizing reaction temperature (20–25°C), solvent selection (e.g., ethanol or acetone), and purification via recrystallization. Purity verification requires techniques like HPLC (≥98% purity) and FT-IR spectroscopy to confirm coordination bonds between Ziram and cyclohexylamine .
Q. How can researchers validate the stability of the Ziram-cyclohexylamine complex under varying environmental conditions?
- Methodological Answer : Stability studies should employ accelerated aging tests (e.g., 40°C/75% relative humidity for 30 days) combined with spectroscopic monitoring (UV-Vis, NMR). Electrochemical methods, such as cyclic voltammetry, can assess redox stability, while thermogravimetric analysis (TGA) evaluates thermal decomposition thresholds .
Q. What analytical techniques are recommended for characterizing the structural properties of the Ziram-cyclohexylamine complex?
- Methodological Answer : X-ray crystallography is ideal for determining crystal structure, while mass spectrometry (ESI-MS) confirms molecular weight. For surface morphology, SEM-EDS provides elemental mapping, and XRD identifies crystalline phases. Comparative FT-IR analysis of free ligands versus the complex reveals coordination shifts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for the Ziram-cyclohexylamine complex?
- Methodological Answer : Discrepancies often arise from differences in experimental models (e.g., in vitro vs. in vivo) or exposure durations. To address this:
- Conduct dose-response studies across multiple cell lines (e.g., human NK cells ) and animal models (e.g., rat chronic toxicity assays ).
- Use Ames tests (Table 14, ) to assess mutagenicity and compare with in vivo cytogenetic data (e.g., chromosome aberration assays ).
- Apply statistical meta-analysis to reconcile conflicting datasets .
Q. What experimental designs are effective for studying the synergistic effects of Ziram and cyclohexylamine in agricultural applications?
- Methodological Answer : Design factorial experiments varying Ziram:cyclohexylamine ratios (e.g., 1:1 to 1:5) to evaluate fungicidal efficacy. Use plant models (e.g., Arabidopsis thaliana) under controlled greenhouse conditions. Measure biomarkers like chlorophyll content, ROS production, and gene expression (qPCR) to quantify synergistic impacts .
Q. How can electrochemical methods be applied to investigate the corrosion-inhibition properties of the Ziram-cyclohexylamine complex?
- Methodological Answer : Perform polarization resistance tests and electrochemical impedance spectroscopy (EIS) in amine-containing environments (e.g., morpholine or sodium hydroxide solutions). Compare corrosion rates of alloys (e.g., Stellite 6 vs. 17-4PH steel) with and without the complex. SEM-EDS analysis of corroded surfaces identifies protective film formation .
Q. What strategies optimize the reproducibility of cytotoxicity assays involving the Ziram-cyclohexylamine complex?
- Methodological Answer : Standardize cell culture conditions (e.g., NK cell lines ) with rigorous ATP level monitoring. Include positive controls (e.g., cisplatin for apoptosis) and negative controls (solvent-only exposures). Use high-content screening (HCS) for multi-parametric analysis of cell-surface markers and binding capacity .
Data Analysis and Interpretation Challenges
Q. How should researchers interpret conflicting results from mutagenicity studies on cyclohexylamine?
- Methodological Answer : Contradictions (e.g., positive Ames tests vs. negative in vivo cytogenetic results ) may stem from metabolic differences between prokaryotic and eukaryotic systems. Cross-validate findings using mammalian cell assays (e.g., micronucleus tests) and consider species-specific metabolic pathways (e.g., cytochrome P450 activity in rats ).
Q. What statistical approaches are suitable for analyzing dose-dependent effects of the Ziram-cyclohexylamine complex?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
